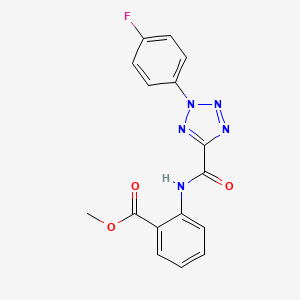

methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoate, which is a common moiety in many pharmaceuticals and biologically active compounds . It contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine. The tetrazole ring is a common bioisostere for the carboxylic acid group and is present in many drug molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic peaks of the benzoate ester, fluorophenyl group, and tetrazole ring in spectroscopic analyses .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester group, the fluorine atom, and the tetrazole ring. Each of these functional groups has distinct reactivity patterns .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorine atom could enhance the lipophilicity and metabolic stability of the compound .Scientific Research Applications

Anaerobic Transformation Mechanism Exploration Research has explored the transformation mechanisms of phenol to benzoate under anaerobic conditions, utilizing fluorinated analogues to elucidate the carboxylation process. This study highlights the conversion of fluorophenols to their corresponding fluorobenzoic acids, shedding light on the environmental biodegradation pathways of phenolic compounds (Genthner, Townsend, & Chapman, 1989).

Liquid Crystal Synthesis and Characterization The synthesis and characterization of novel tetrazole liquid crystals, including derivatives with fluorophenyl groups, have been reported. These studies contribute to the understanding of liquid crystal phases and their potential applications in display technologies (Tariq, Tariq, Hameed, Bechtold, Bortoluzzi, & Merlo, 2013).

Antimicrobial Evaluation and Docking Studies Compounds incorporating the tetrazole moiety have been synthesized and evaluated for their antimicrobial properties, with docking studies providing insights into their potential therapeutic applications. This research contributes to the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Photophysical Properties and Chemical Sensing The photophysical properties of tetrazole-based compounds have been explored for their potential use in chemical sensing applications. Such studies contribute to the development of new sensors for environmental monitoring and chemical analysis (Ma, Li, Zong, Men, & Xing, 2013).

Metal-Organic Frameworks (MOFs) Construction Research into the construction of metal-organic frameworks using tetrazole-benzoate ligands has led to the development of structures with unique topologies and properties. These MOFs have applications in gas storage, separation, and catalysis (Sun, Wang, Zhang, Li, Cao, Zhang, Zeng, Pang, Fan, Xu, & Song, 2013).

Mechanism of Action

Target of Action

The compound “methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate” belongs to the class of organic compounds known as tetrazoles. Tetrazoles are often used in drug design as bioisosteres of carboxylic acids, and they are found in many drugs that are on the market or under development. They are known to interact with various biological targets such as G-protein coupled receptors, ion channels, and enzymes .

Mode of Action

The mode of action of “methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate” would depend on its specific biological target. For instance, if it targets an enzyme, it might act by binding to the active site of the enzyme and inhibiting its activity. The presence of the fluorophenyl group could enhance its binding affinity to the target due to the unique electronic properties of fluorine .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Given that tetrazoles are often used as bioisosteres of carboxylic acids, it’s possible that “methyl 2-(2-(4-fluorophenyl)-2h-tetrazole-5-carboxamido)benzoate” could be involved in pathways where carboxylic acids play a key role .

Pharmacokinetics

The pharmacokinetic properties of “methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate” would depend on various factors such as its solubility, stability, and metabolism. The presence of the methyl ester group could potentially enhance its lipophilicity, which might affect its absorption and distribution in the body .

Result of Action

The molecular and cellular effects of “methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate” would depend on its specific mode of action and the biological context in which it is acting. For example, if it acts as an enzyme inhibitor, it could lead to the accumulation or depletion of certain metabolites in the cell .

Action Environment

The action, efficacy, and stability of “methyl 2-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of the tetrazole ring might be affected by extreme pH conditions .

Future Directions

properties

IUPAC Name |

methyl 2-[[2-(4-fluorophenyl)tetrazole-5-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O3/c1-25-16(24)12-4-2-3-5-13(12)18-15(23)14-19-21-22(20-14)11-8-6-10(17)7-9-11/h2-9H,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCHDTZKCHNORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2627576.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2627579.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2627581.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2627588.png)

![2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2627589.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627590.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2627592.png)

![N-(4-methoxy-2-methylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2627595.png)

![8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B2627596.png)